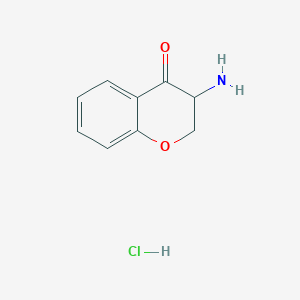

![molecular formula C7H5BrClN3 B2633550 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1638766-89-8](/img/structure/B2633550.png)

6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

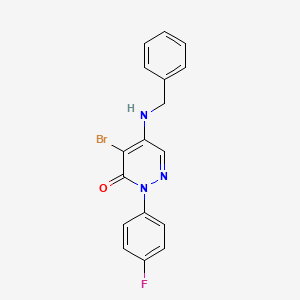

“6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is a chemical compound . It is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors .

Synthesis Analysis

The synthesis of a series of 4-alkylamino-7-methyl analogs of tubercidin from 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine has been described . This synthesis has been accomplished through methylation of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with methyl iodide and reaction of this 7-methyl product with the appropriate amine in a Parr bomb at elevated temperatures .Molecular Structure Analysis

The molecular formula of “6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” is C7H5BrClN3 . The molecular weight is 246.49 .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine” include a molecular weight of 246.49 . Unfortunately, specific information about its density, boiling point, melting point, and flash point was not available in the sources.Wissenschaftliche Forschungsanwendungen

Anticancer Research

Pyrrolo[2,3-d]pyrimidine derivatives, including 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, have been synthesized and tested in vitro against several human cancer cell lines . These compounds have shown promising results, particularly against MCF7, a breast cancer cell line . The study also found that these compounds can induce apoptosis, a type of programmed cell death, in cancer cells .

Molecular Docking Studies

Molecular docking studies have been conducted with pyrrolo[2,3-d]pyrimidine derivatives . These studies aim to predict the behavior of these compounds when they interact with biological targets, such as proteins. This information can be useful in drug design .

Synthesis of Tyrosine Kinase Inhibitors

6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine can be used as an intermediate in the synthesis of tyrosine kinase inhibitors . These inhibitors can block the action of tyrosine kinases, enzymes that can promote the growth and survival of cancer cells .

Preparation of CDK4/6 Inhibitors

This compound can also be used in the preparation of CDK4/6 inhibitors . These inhibitors can block the activity of cyclin-dependent kinases 4 and 6 (CDK4/6), proteins that are involved in cell cycle regulation. By inhibiting these proteins, the growth of cancer cells can be slowed down or stopped .

Anti-Breast-Cancer Activity Evaluation

Pyrrolo[2,3-d]pyrimidine derivatives have been evaluated for their anti-breast-cancer activity . Some of these compounds have shown significant antiproliferative effects on both ER+ (T47D) and triple-negative (MDA-MB-436) breast cancer cell lines .

Synthesis of Ribociclib Intermediates

2-Chloro-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, a derivative of 6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, is used in the synthesis of intermediates for Ribociclib. Ribociclib is a selective and potent inhibitor of CDK4/6 and is used in cancer therapy, particularly for hormone receptor-positive breast cancer.

Safety and Hazards

Eigenschaften

IUPAC Name |

6-bromo-2-chloro-7-methylpyrrolo[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrClN3/c1-12-5(8)2-4-3-10-7(9)11-6(4)12/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSAAGBRTPPZHLJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CN=C(N=C21)Cl)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8,9,10,11-tetrahydro-7H-azepino[2,1-c][1,2,4]benzothiadiazine-3-carboxylic acid 5,5-dioxide](/img/structure/B2633472.png)

![(Z)-4-(N-butyl-N-ethylsulfamoyl)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2633473.png)

![N,2-bis(3,4-dimethylphenyl)-3-(ethylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2633475.png)

![2-[4-(1,3-benzodioxol-5-yl)-2,3-dioxopyrazin-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2633477.png)

![Methyl 2-(benzoylamino)-3-{[(3,4-dichlorobenzyl)oxy]imino}propanoate](/img/structure/B2633479.png)

![N-{8-[(E)-(dimethylamino)methylidene]-2,5-dioxo-5,6,7,8-tetrahydro-2H-chromen-3-yl}benzenecarboxamide](/img/structure/B2633481.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methyl-8-nitro-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2633484.png)

![(5Z)-5-[(3,4-diethoxyphenyl)methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B2633488.png)

![3-[methyl(phenylsulfonyl)amino]-N-[3-(trifluoromethoxy)phenyl]thiophene-2-carboxamide](/img/structure/B2633489.png)